E6 berbamine
Overview
Description
Scientific Research Applications
Interaction with Calmodulin-Dependent Myosin Light Chain Kinase
E6 berbamine interacts with calmodulin-dependent myosin light chain kinase (MLCK), showing potential as a calmodulin antagonist. This compound inhibits MLCK activity in a concentration-dependent manner, suggesting its potential in regulating cellular processes controlled by MLCK (Hu, Gong, & Huang, 1992).
Modulation of Oncogenic Cell-Signaling Pathways
Berbamine modulates various oncogenic cell-signaling pathways in different cancers, including JAK/STAT and CAMKII/c-Myc. It also activates the TGF/SMAD pathway, contributing to the inhibition of cancer progression. This compound has shown anti-cancer and anti-metastatic effects in tumor-bearing mice (Farooqi et al., 2022).
Protection against Aminoglycoside Toxicity
E6 berbamine has been identified as a protector of hair cells from aminoglycoside-induced damage. Its protective mechanism includes reducing antibiotic uptake into hair cells while maintaining their functionality. This discovery suggests potential applications in developing therapies to combat hearing loss caused by aminoglycosides (Kruger et al., 2016).
Anticancer Activity in Hepatocellular Carcinoma
Berbamine has demonstrated anticancer activity against human hepatocellular carcinoma HepG2 cells. It induces apoptosis through the activation of Fas and P53 pathways, suggesting its potential as a therapeutic agent for liver cancer (Wang et al., 2009).
Immunomodulatory Properties
Berbamine exhibits potent anti-inflammatory properties by regulating encephalitogenic T cell responses, potentially ameliorating experimental autoimmune encephalomyelitis (EAE). It selectively inhibits IFN-γ production in CD4+ T cells, implicating its use in autoimmune conditions (Ren et al., 2008).
Cardiovascular Pharmacologic Study
Berbamine displays various cardiovascular pharmacological actions, including anti-arrhythmic, anti-myocardial ischemia, andvasodilating properties. It also exhibits potential in lowering blood pressure and heart rate. These effects are achieved through its actions on ionic channels, such as sodium, potassium, and calcium channels, and its influence on myocardial refractory periods, making it a subject of interest for cardiovascular research (Guo & Fu, 2005).
Effect on T-cell Mediated Immunity
Berbamine has been shown to have immunosuppressive effects, particularly in the context of delayed type hypersensitivity reaction and mixed lymphocyte reaction. It significantly prolongs allograft survival in transplanted mice, indicating potential application in clinical transplantation and immunosuppressive therapy (Luo et al., 1998).
Scavenging Active Oxygen Radicals
Berbamine effectively scavenges active oxygen radicals, particularly in human polymorphonuclear leukocytes stimulated by phorbol ester. This action is comparable to that of Vitamin E in certain systems, suggesting its potential use as an antioxidant in various oxidative stress-related conditions (Ju et al., 1990).
Suppression of Lung Cancer Cell Growth and Migration
Berbamine demonstrates significant suppressive effects on the growth and migration of human lung cancer cells, particularly the A549 cell line. It modulates expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax, and enhances the anticancer activity of other agents like trichostatin A and celecoxib. These findings indicate berbamine's potential in lung cancer therapy (Duan et al., 2010).
Modulation of Autophagy in Ischemia/Reperfusion Injury
Berbamine postconditioning protects the heart from ischemia/reperfusion injury by modulating autophagy and activating the PI3K/Akt signaling pathway. This discovery provides insight into the therapeutic potential of berbamine in cardiac injury and related conditions (Zheng et al., 2017).
Anticancer Effects on Colon Cancer Cells
Berbamine induces autophagy and apoptosis in human colon cancer cells and inhibits cell migration. It also blocks the MEK/ERK signaling pathway, indicating its potential as a lead molecule for developing potent anticancer agents (Mou et al., 2019).
properties
IUPAC Name |
[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-OIDHKYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E6 berbamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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